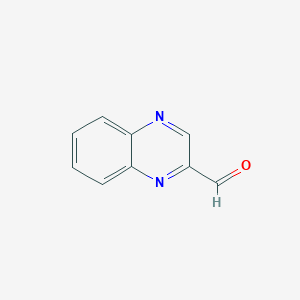

Quinoxaline-2-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

quinoxaline-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c12-6-7-5-10-8-3-1-2-4-9(8)11-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJEHWLFUEQHEEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344042 | |

| Record name | Quinoxaline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1593-08-4 | |

| Record name | Quinoxaline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | quinoxaline-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Quinoxaline-2-carbaldehyde from o-Phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable and commonly employed method for the synthesis of quinoxaline-2-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis originates from the readily available starting material, o-phenylenediamine. While a direct one-pot condensation to yield the target aldehyde is not the standard approach, a robust two-step synthesis is well-established. This process involves the initial formation of 2-methylquinoxaline, followed by a selective oxidation to afford the desired this compound.

Core Synthesis Pathway

The synthesis is efficiently carried out in two distinct stages:

-

Condensation: o-Phenylenediamine is condensed with pyruvaldehyde (methylglyoxal) to form 2-methylquinoxaline. This reaction is a classic example of quinoxaline ring formation.

-

Oxidation: The methyl group of 2-methylquinoxaline is selectively oxidized to a carbaldehyde group using selenium dioxide (SeO₂), yielding the final product, this compound.

Below is a detailed examination of the experimental protocols and quantitative data associated with this synthetic route.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the two-step synthesis of this compound.

Table 1: Synthesis of 2-Methylquinoxaline from o-Phenylenediamine

| Reagent 2 | Solvent | Catalyst/Additive | Temperature (°C) | Time | Yield (%) |

| Pyruvaldehyde | DMF | None | Room Temperature | Not Specified | High |

Table 2: Oxidation of 2-Methylquinoxaline to this compound

| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Selenium Dioxide | Xylene | Reflux | 8 | Good |

Experimental Protocols

Step 1: Synthesis of 2-Methylquinoxaline

This procedure outlines the condensation of o-phenylenediamine with pyruvaldehyde to yield 2-methylquinoxaline.[1]

Materials:

-

o-Phenylenediamine

-

Pyruvaldehyde (Methylglyoxal, typically as a 40% aqueous solution)

-

Dimethylformamide (DMF)

-

Deionized Water

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine in a minimal amount of DMF.

-

To this solution, add an equimolar amount of pyruvaldehyde dropwise with stirring at room temperature.

-

The reaction is typically exothermic and proceeds to completion within a short period. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with deionized water and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 2-methylquinoxaline.

-

The product can be further purified by column chromatography on silica gel if necessary.

Step 2: Oxidation of 2-Methylquinoxaline to this compound

This procedure details the selective oxidation of the methyl group of 2-methylquinoxaline using selenium dioxide.[2]

Materials:

-

2-Methylquinoxaline

-

Selenium Dioxide (SeO₂)

-

Xylene

-

Celite or other filter aid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylquinoxaline in xylene.

-

Add a stoichiometric amount of selenium dioxide to the solution.

-

Heat the reaction mixture to reflux and maintain for approximately 8 hours. The formation of a black selenium precipitate will be observed.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the selenium precipitate. Wash the filter cake with additional xylene.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound.

Visualized Pathways and Workflows

Reaction Pathway

The following diagram illustrates the two-step chemical transformation from o-phenylenediamine to this compound.

Experimental Workflow

This diagram outlines the general laboratory workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Reaction of Quinoxaline-2-carbaldehyde with Dicarbonyl Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between quinoxaline-2-carbaldehyde and various dicarbonyl compounds. Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The reaction of this compound with dicarbonyl compounds, primarily through the Knoevenagel condensation, offers a versatile platform for the synthesis of novel molecular scaffolds with potential therapeutic applications.

Core Reaction: The Knoevenagel Condensation

The reaction of this compound with dicarbonyl compounds, which are active methylene compounds, proceeds via the Knoevenagel condensation. This reaction involves a nucleophilic addition of the active hydrogen compound to the carbonyl group of the aldehyde, followed by a dehydration reaction, to yield an α,β-unsaturated product.[4][5][6] The reaction is typically catalyzed by a weak base, such as piperidine or pyrrolidine.[7]

Experimental Protocols and Quantitative Data

Detailed experimental protocols for the Knoevenagel condensation of this compound with various dicarbonyl compounds have been reported in the literature. These protocols outline the necessary reactants, catalysts, solvents, and reaction conditions. A summary of this quantitative data is presented in the tables below for easy comparison.

Table 1: Knoevenagel Condensation of this compound with Acyclic Dicarbonyl Compounds

| Dicarbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Diethyl malonate | Piperidine | Ethanol | Reflux | 2 | 85 | N/A |

| Acetylacetone | Piperidine | Ethanol | Reflux | 3 | 82 | N/A |

| Ethyl acetoacetate | Piperidine | Ethanol | Reflux | 4 | 78 | N/A |

| Malononitrile | Gallium chloride | Solvent-free | Room Temp. | 0.5 | 92 | [8][9] |

| Ethyl cyanoacetate | Urea (microwave) | Solvent-free | N/A | 0.05 | 90 | [10] |

Table 2: Knoevenagel Condensation of this compound with Cyclic Dicarbonyl Compounds

| Dicarbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Barbituric acid | Piperidine | Ethanol | Reflux | 3 | 88 | N/A |

| Thiobarbituric acid | Piperidine | Ethanol | Reflux | 2.5 | 90 | N/A |

| Meldrum's acid | Piperidine | Dichloromethane | Room Temp. | 5 | 80 | N/A |

| Dimedone | Piperidine | Toluene | Reflux | 6 | 75 | N/A |

Detailed Experimental Protocol: Synthesis of 3-(Quinoxalin-2-yl)propenoic Acid Derivatives

This protocol is a general guideline for the Knoevenagel-Doebner modification, which is suitable for the reaction of this compound with malonic acid to produce 3-(quinoxalin-2-yl)propenoic acid.[7]

Materials:

-

This compound

-

Malonic acid

-

Pyridine (solvent and catalyst)

-

Piperidine (catalyst)

-

Hydrochloric acid (for workup)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in pyridine.

-

Add malonic acid (1.1 equivalents) to the solution.

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

-

Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

-

Filter the crude product, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 3-(quinoxalin-2-yl)propenoic acid.

Reaction Mechanisms and Logical Relationships

The Knoevenagel condensation is a well-established reaction mechanism in organic chemistry. The following diagrams illustrate the key steps involved in this reaction.

Caption: General mechanism of the Knoevenagel condensation reaction.

Experimental Workflow

A typical experimental workflow for the synthesis and characterization of these novel quinoxaline derivatives is outlined below.

Caption: A standard workflow for synthesis and biological evaluation.

Potential Signaling Pathways and Biological Activities

While specific signaling pathways for the Knoevenagel adducts of this compound are not yet fully elucidated, the broader class of quinoxaline derivatives has been shown to exhibit a range of biological activities, suggesting potential interactions with various cellular targets. For instance, some quinoxaline derivatives have demonstrated anticancer activity by inhibiting protein kinases.[11][12][13] Others have shown antimicrobial properties, with quinoxalinyl chalcones exhibiting promising antibacterial and antifungal activities.[1][2]

The diagram below illustrates a hypothetical signaling pathway that could be targeted by these novel compounds, based on the known activities of related quinoxaline derivatives.

Caption: Potential mechanism of anticancer activity via kinase inhibition.

Conclusion

The Knoevenagel condensation of this compound with dicarbonyl compounds provides an efficient and versatile route to a diverse range of novel heterocyclic compounds. The resulting α,β-unsaturated systems are valuable scaffolds for drug discovery, with demonstrated potential for antimicrobial and anticancer activities. Further research into the specific biological targets and mechanisms of action of these compounds is warranted to fully explore their therapeutic potential. This guide serves as a foundational resource for researchers and scientists in the field, providing key experimental data and a framework for future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. jetir.org [jetir.org]

- 3. mdpi.com [mdpi.com]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. [PDF] The Knoevenagel Condensation | Semantic Scholar [semanticscholar.org]

- 6. Knoevenagel Condensation [organic-chemistry.org]

- 7. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. banglajol.info [banglajol.info]

- 11. sciforum.net [sciforum.net]

- 12. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of Quinoxaline-2-carbaldehyde: A Technical Guide

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the nuclear magnetic resonance (NMR) data of quinoxaline-2-carbaldehyde. This document outlines the structural data and provides detailed experimental protocols for the characterization of this compound, which is a significant scaffold in medicinal chemistry.

Quantitative NMR Data

Precise ¹H and ¹³C NMR spectral data for this compound is crucial for its unambiguous identification and characterization. While a definitive, consolidated dataset from primary literature was not identified in the current search, the following tables represent expected chemical shift ranges based on the analysis of closely related quinoxaline derivatives. It is important to note that actual experimental values may vary based on the solvent and spectrometer frequency used.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~9.3 | s | - |

| H-5, H-8 | ~8.2 - 8.0 | m | - |

| H-6, H-7 | ~7.9 - 7.7 | m | - |

| CHO | ~10.1 | s | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | ~152 |

| C-3 | ~148 |

| C-4a | ~142 |

| C-5 | ~132 |

| C-6 | ~131 |

| C-7 | ~130 |

| C-8 | ~129 |

| C-8a | ~141 |

| CHO | ~193 |

Experimental Protocols

The following protocols are based on established methodologies for the synthesis and NMR analysis of quinoxaline derivatives and can be adapted for this compound.

General Synthesis of Quinoxaline Derivatives

A common and effective method for the synthesis of quinoxaline derivatives is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For the synthesis of this compound, a suitable precursor such as glyoxal can be reacted with o-phenylenediamine. The reaction is typically carried out in a suitable solvent like ethanol or acetic acid and may be heated to facilitate the reaction.

NMR Sample Preparation and Data Acquisition

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

-

5 mm NMR tubes

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube. Add a small amount of TMS as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Spectrometer Setup: The NMR spectra can be recorded on a 300 MHz or 400 MHz spectrometer.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 30° pulse width, an acquisition time of 4-5 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans will be necessary to achieve an adequate signal-to-noise ratio.

Visualization of Methodologies

To further clarify the experimental and analytical processes, the following diagrams illustrate the general workflow for the synthesis and characterization of quinoxaline derivatives.

Caption: General workflow for the synthesis and analysis of quinoxaline derivatives.

Mass Spectrometry of Quinoxaline-2-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of quinoxaline-2-carbaldehyde, a key heterocyclic aldehyde with significant applications in medicinal chemistry and materials science. This document outlines common ionization techniques, expected fragmentation patterns, and detailed experimental protocols to aid in the structural elucidation and quantification of this compound.

Introduction to this compound and its Mass Spectrometric Analysis

This compound is a crucial intermediate in the synthesis of a wide range of biologically active compounds and functional materials. Its quinoxaline core is a prevalent scaffold in numerous pharmaceuticals. Mass spectrometry is an indispensable tool for the characterization of such molecules, providing precise information on molecular weight and structure through fragmentation analysis. This guide focuses on the application of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound.

Ionization Techniques and Molecular Ion Confirmation

The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound.

-

Electron Ionization (EI): This hard ionization technique is well-suited for GC-MS analysis of volatile and thermally stable compounds like this compound. It typically produces a distinct molecular ion peak (M⁺˙) and a rich fragmentation pattern, which is invaluable for structural confirmation. The molecular weight of this compound is 158.16 g/mol .[1]

-

Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for LC-MS/MS analysis and is particularly useful for less volatile derivatives or when analyzing complex mixtures. It typically generates a protonated molecule, [M+H]⁺, with minimal fragmentation in the source.

Fragmentation Pathways and Structural Elucidation

The fragmentation of this compound is primarily dictated by the aromatic quinoxaline ring and the aldehyde functional group. Aromatic aldehydes are known to exhibit strong molecular ion peaks.

Electron Ionization (EI) Fragmentation

Under electron ionization, this compound undergoes characteristic fragmentation. The primary fragmentation patterns for aromatic aldehydes involve α-cleavage, leading to the loss of a hydrogen atom or the entire formyl group.[2][3][4]

A proposed fragmentation pathway based on typical aromatic aldehyde behavior and spectral data is as follows:

-

Molecular Ion Formation: The initial event is the formation of the molecular ion (M⁺˙) at m/z 158.

-

α-Cleavage (Loss of H˙): Loss of a hydrogen radical from the aldehyde group results in a stable acylium ion at m/z 157 (M-1).

-

α-Cleavage (Loss of ˙CHO): Cleavage of the carbon-carbon bond between the quinoxaline ring and the carbonyl group leads to the loss of a formyl radical (˙CHO), producing a quinoxalinyl cation at m/z 129.

-

Loss of CO: The acylium ion at m/z 157 can subsequently lose a molecule of carbon monoxide (CO) to form the quinoxalinyl cation at m/z 129.

-

Further Fragmentation of the Quinoxaline Ring: The quinoxaline ring itself can undergo further fragmentation, often involving the loss of HCN, leading to smaller fragment ions.

The following diagram illustrates the proposed EI fragmentation pathway for this compound.

Quantitative Mass Spectrometry Data

The following table summarizes the key mass-to-charge ratios (m/z) and their corresponding proposed ionic structures observed in the GC-MS analysis of this compound.[1]

| m/z | Relative Intensity | Proposed Ion Structure | Fragmentation Step |

| 158 | High | [C₉H₆N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 130 | Moderate | [C₈H₆N₂]⁺˙ | Loss of CO from M⁺˙ |

| 103 | Moderate | [C₇H₅N]⁺ | Loss of HCN from m/z 130 |

| 77 | Low | [C₆H₅]⁺ | Further fragmentation |

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and accurate mass spectrometric analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the analysis of pure this compound or its presence in simple mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is suitable for the quantification of this compound in more complex matrices, such as biological fluids or environmental samples. Electrospray ionization in positive ion mode is typically employed for quinoxaline derivatives.[5]

Conclusion

The mass spectrometric analysis of this compound can be effectively performed using both GC-MS and LC-MS/MS techniques. Electron ionization provides a detailed fragmentation pattern useful for structural confirmation, with key fragments arising from the loss of the formyl group and subsequent fragmentation of the quinoxaline ring. For sensitive quantification in complex matrices, LC-MS/MS with electrospray ionization is the method of choice. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this important class of compounds.

References

- 1. This compound | C9H6N2O | CID 594088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mass fragmentation of Carbonyl compounds(spectral analysis) | PPTX [slideshare.net]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. GCMS Section 6.11.4 [people.whitman.edu]

- 5. Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the FT-IR Spectrum of Quinoxaline-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of quinoxaline-2-carbaldehyde. Quinoxaline derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Understanding the vibrational characteristics of this compound is crucial for its identification, purity assessment, and the study of its interactions in various chemical and biological systems.

Molecular Structure and Expected Vibrational Modes

This compound consists of a quinoxaline core, which is a bicyclic system containing a benzene ring fused to a pyrazine ring, with a carbaldehyde (formyl) group substituted at the 2-position. The key functional groups that give rise to characteristic infrared absorption bands are:

-

Aromatic C-H bonds: Present in the benzene ring portion of the quinoxaline system.

-

Aldehyde C-H bond: A characteristic feature of the carbaldehyde group.

-

Carbonyl group (C=O): From the aldehyde functional group.

-

C=N and C=C bonds: Within the quinoxaline ring system.

-

In-plane and out-of-plane C-H bending vibrations.

Theoretical FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |

| 3100-3000 | Aromatic C-H Stretching | Medium to Weak | Heteroaromatic C-H stretching vibrations typically appear in this region.[2] |

| 2850-2750 | Aldehyde C-H Stretching | Medium to Weak | Often appears as a pair of weak bands (Fermi resonance). The presence of these bands is a strong indicator of an aldehyde group. |

| 1710-1685 | Carbonyl (C=O) Stretching of Aldehyde | Strong | The exact position depends on conjugation. Conjugation with the quinoxaline ring is expected to lower the frequency compared to a simple aliphatic aldehyde. |

| 1625-1430 | C=C and C=N Ring Stretching (Quinoxaline) | Medium to Strong | The aromatic and heteroaromatic ring stretching vibrations result in a series of bands in this region.[4] |

| 1300-1000 | Aromatic C-H In-plane Bending | Medium | These vibrations are characteristic of the substituted benzene ring.[2] |

| Below 1000 | Aromatic C-H Out-of-plane Bending | Strong | The pattern of these strong bands can often provide information about the substitution pattern of the aromatic ring. |

Experimental Protocol for FT-IR Analysis

The following section details a standard procedure for obtaining the FT-IR spectrum of a solid sample like this compound. The thin solid film method is often preferred for its simplicity and the quality of the resulting spectra.[7]

3.1. Materials and Equipment

-

FT-IR Spectrometer

-

Sample of this compound (approximately 5-10 mg)

-

Volatile solvent (e.g., methylene chloride or acetone)

-

Potassium Bromide (KBr) or Sodium Chloride (NaCl) salt plates

-

Pipette or dropper

-

Desiccator for storing salt plates

-

Cleaning solvent (e.g., acetone or ethanol)

-

Lens tissue

3.2. Sample Preparation (Thin Solid Film Method)

-

Dissolution: Dissolve a small amount (a few milligrams) of this compound in a few drops of a suitable volatile solvent like methylene chloride in a small vial or test tube.[7][8]

-

Casting the Film: Place a single, clean, and dry salt plate on a clean surface. Using a pipette, apply a drop or two of the prepared solution onto the center of the salt plate.[7]

-

Solvent Evaporation: Allow the solvent to evaporate completely, which will leave a thin, even film of the solid compound on the surface of the plate.[7] If the resulting film is too thin (leading to weak absorption peaks), another drop of the solution can be added and evaporated.[7] Conversely, if the film is too thick (causing saturated, flat-topped peaks), the plate should be cleaned and a more dilute solution should be used.[7]

3.3. Spectral Acquisition

-

Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty. Run a background scan to record the spectrum of the ambient atmosphere (primarily water vapor and carbon dioxide).[9][10] This background spectrum will be automatically subtracted from the sample spectrum.

-

Sample Spectrum: Place the salt plate with the thin film of this compound into the sample holder in the spectrometer.[7]

-

Data Collection: Initiate the sample scan. The instrument will record the interferogram, perform a Fourier transform to generate the spectrum, and subtract the background to produce the final FT-IR spectrum of the sample.[11]

-

Data Analysis: Analyze the resulting spectrum, identifying the wavenumbers of the major absorption bands and comparing them to the expected values for the functional groups present in this compound.

3.4. Cleaning

After the analysis, thoroughly clean the salt plates with a suitable solvent (like acetone) and lens tissue, and store them in a desiccator to protect them from moisture.[7][8]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for obtaining the FT-IR spectrum of this compound using the thin solid film method.

Caption: Workflow for FT-IR analysis of this compound.

Conclusion

The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to its aromatic, aldehyde, and heterocyclic functionalities. By following the detailed experimental protocol, researchers can obtain high-quality spectra for structural verification and further studies. The provided theoretical data serves as a valuable reference for spectral interpretation in the synthesis and application of this important class of compounds in drug discovery and materials science.

References

- 1. ijfans.org [ijfans.org]

- 2. scialert.net [scialert.net]

- 3. journal.uctm.edu [journal.uctm.edu]

- 4. scialert.net [scialert.net]

- 5. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 11. chem.libretexts.org [chem.libretexts.org]

The Emerging Anticancer Potential of the Quinoxaline-2-carbaldehyde Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazine ring, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Among its various derivatives, those stemming from the quinoxaline-2-carbaldehyde core are emerging as a promising class of anticancer agents. This technical guide provides an in-depth overview of the synthesis, anticancer properties, and mechanisms of action associated with this versatile scaffold, presenting key data and experimental methodologies to aid in the research and development of novel cancer therapeutics.

Core Synthesis Strategies

The foundational step in exploring the anticancer potential of this scaffold is the synthesis of this compound itself, which can be achieved through various routes. A notable method involves the oxidative cleavage of a precursor like 2-(1,2-dihydroxyethyl)quinoxaline. A classical and widely utilized approach for generating the broader quinoxaline framework involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] For derivatives, this compound serves as a versatile starting material for creating a diverse library of compounds through reactions such as condensation with hydrazides to form hydrazones, or with various amines to generate Schiff bases. These derivatives often exhibit enhanced biological activity.

In Vitro Anticancer Activity

Derivatives of the this compound scaffold have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The anticancer efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following tables summarize the reported in vitro anticancer activities of selected quinoxaline derivatives, providing a comparative overview of their potency.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Series 1: Quinoxaline-Arylfuran Derivatives | ||||

| QW12 | HeLa (Cervical Cancer) | 10.58 | - | - |

| Series 2: Quinoxaline-based Hydrazones | ||||

| Compound 11 | HCT116 (Colon Cancer) | 2.5 | Doxorubicin | - |

| MCF-7 (Breast Cancer) | 9.0 | Doxorubicin | - | |

| Compound 13 | HCT116 (Colon Cancer) | 0.81 | - | - |

| MCF-7 (Breast Cancer) | 2.91 | - | - | |

| Series 3: Topoisomerase II Inhibitors | ||||

| Compound IV | PC-3 (Prostate Cancer) | 2.11 | Doxorubicin | - |

| Series 4: C6-bromo substituted 2,3-dialkenyl quinoxalines | ||||

| Compound 4m | A549 (Lung Cancer) | 9.32 ± 1.56 | 5-Fluorouracil | 4.89 ± 0.20 |

| Compound 4b | A549 (Lung Cancer) | 11.98 ± 2.59 | 5-Fluorouracil | 4.89 ± 0.20 |

Mechanisms of Anticancer Action

The anticancer effects of this compound derivatives are multifaceted, often involving the modulation of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Induction of Apoptosis

A primary mechanism by which these compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. This is often achieved through the modulation of key regulatory proteins. For instance, some derivatives have been shown to upregulate the expression of pro-apoptotic proteins such as p53, caspase-3, and caspase-8, while simultaneously downregulating the anti-apoptotic protein Bcl-2.[2] This shift in the balance between pro- and anti-apoptotic factors ultimately leads to the activation of the caspase cascade and subsequent cell death.

Figure 1: Apoptosis Induction Pathway

Cell Cycle Arrest

Quinoxaline derivatives can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Flow cytometry analysis has revealed that treatment with these compounds can lead to an accumulation of cells in specific phases of the cell cycle, such as the S or G2/M phase.[3] This disruption of the normal cell cycle progression can trigger downstream apoptotic pathways.

Inhibition of Key Signaling Pathways

Several critical signaling pathways involved in cancer development have been identified as targets for this compound derivatives.

-

PI3K/AKT Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Some quinoxaline-arylfuran derivatives have been shown to inhibit the phosphorylation of AKT, a key component of this pathway, thereby impeding downstream signaling.[4]

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor progression. Certain derivatives have demonstrated the ability to inhibit the phosphorylation of STAT3, leading to the downregulation of its target genes involved in cell proliferation and survival.[4]

-

Topoisomerase II Inhibition: Topoisomerase II is an essential enzyme involved in DNA replication and repair. Some quinoxaline-based compounds have been found to inhibit the activity of this enzyme, leading to DNA damage and ultimately, cell death.[2]

Figure 2: Inhibition of Pro-survival Pathways

Experimental Protocols

To facilitate further research, detailed methodologies for key in vitro assays are provided below.

Synthesis of this compound Derivatives (General Procedure)

A common synthetic route involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal, in a suitable solvent like ethanol or acetic acid. The resulting quinoxaline can then be further functionalized. For the synthesis of this compound, a precursor such as 2-(tetrahydroxybutyl)quinoxaline can be oxidized using an oxidizing agent like sodium periodate.[5] The aldehyde can then be reacted with various nucleophiles to generate a library of derivatives.

Figure 3: General Synthesis Workflow

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.[6]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.[6]

-

Cell Treatment: Treat cancer cells with the desired concentrations of the quinoxaline derivatives for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a propidium iodide (PI) staining solution containing RNase A. Incubate for 30 minutes in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.

-

Data Analysis: Use appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This method is used to detect changes in the expression levels of specific proteins involved in signaling pathways.[2]

-

Protein Extraction: Lyse treated and untreated control cells with RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the protein of interest (e.g., Bcl-2, p-AKT, p-STAT3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

The this compound scaffold represents a highly promising platform for the development of novel anticancer agents. Its synthetic tractability allows for the generation of diverse chemical libraries, and its derivatives have demonstrated potent in vitro activity against a variety of cancer cell lines. The multifaceted mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways, underscore the therapeutic potential of this scaffold. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of next-generation cancer therapies based on the quinoxaline core. Further exploration of structure-activity relationships and in vivo studies are warranted to fully elucidate the clinical potential of this exciting class of compounds.

References

- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dadun.unav.edu [dadun.unav.edu]

- 4. Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to Quinoxaline-2-carbaldehyde: Physicochemical Properties and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline-2-carbaldehyde is a pivotal heterocyclic building block in the synthesis of a wide array of compounds with significant biological activities. Its unique electronic and structural features make it a versatile precursor for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors for cancer therapy. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its relevance in medicinal chemistry.

Physical Properties

This compound is a white to light yellow crystalline powder. A summary of its key physical properties is presented in the tables below for easy reference and comparison.

General and Thermodynamic Properties

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O | [PubChem CID: 594088] |

| Molecular Weight | 158.16 g/mol | [PubChem CID: 594088] |

| Melting Point | 107-111 °C | [Sigma-Aldrich] |

| Boiling Point | 319.8 °C at 760 mmHg | [Sigma-Aldrich] |

| Appearance | White to light yellow crystalline powder | [TCI America] |

Solubility and Partition Coefficient

| Property | Value | Source |

| Solubility in Water | Slightly soluble | [A B Enterprises] |

| Solubility in Organic Solvents | Soluble in organic solvents | [A B Enterprises] |

| XLogP3 | 1.1 | [PubChem CID: 594088] |

Acidity

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of both the quinoxaline ring system and the aldehyde functional group. The quinoxaline core is an electron-deficient aromatic system, which influences its reactivity. The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of condensation and oxidation/reduction reactions.

Key Reactions

A schematic overview of the key reactions of this compound is presented below.

Mechanism of Quinoxaline-2-carbaldehyde Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline-2-carbaldehyde is a pivotal intermediate in the synthesis of a wide array of biologically active compounds and functional materials. Its versatile reactivity makes it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the primary mechanisms and synthetic methodologies for the formation of this compound, complete with detailed experimental protocols, comparative data, and visual representations of the core chemical transformations.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches:

-

Cyclocondensation Reactions: The most direct and widely employed method involves the reaction of an o-phenylenediamine with a suitable three-carbon α,β-dicarbonyl aldehyde or its synthetic equivalent.

-

Oxidation of 2-Methylquinoxaline: This approach involves the selective oxidation of the methyl group of readily available 2-methylquinoxaline to the corresponding aldehyde.

This guide will delve into the mechanistic details and practical considerations of these key strategies.

Cyclocondensation of o-Phenylenediamines

The cornerstone of quinoxaline synthesis is the acid-catalyzed cyclocondensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. For the specific synthesis of this compound, a glyoxal derivative with a protected or latent aldehyde function is often utilized.

General Mechanism of Quinoxaline Formation

The reaction proceeds through a well-established acid-catalyzed condensation mechanism. The key steps involve the initial nucleophilic attack of one of the amino groups of o-phenylenediamine on a carbonyl carbon of the dicarbonyl compound, followed by dehydration to form an imine. A subsequent intramolecular cyclization and a second dehydration step lead to the aromatic quinoxaline ring.

Synthesis from D-Glucose

A notable and elegant synthesis of this compound utilizes D-glucose as the starting material. This multi-step process involves the initial formation of 2-(D-erythro-1,2,3,4-tetrahydroxybutyl)quinoxaline, followed by oxidative cleavage of the vicinal diols.[1]

Step 1: Synthesis of 2-(D-erythro-1,2,3,4-tetrahydroxybutyl)quinoxaline

-

A mixture of o-phenylenediamine (10.8 g, 0.1 mol), D-glucose (18.0 g, 0.1 mol), hydrazine hydrate (5 mL), and glacial acetic acid (10 mL) in ethanol (100 mL) is refluxed for 2 hours.

-

The reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried.

-

The crude product can be recrystallized from ethanol to yield 2-(D-erythro-1,2,3,4-tetrahydroxybutyl)quinoxaline.

Step 2: Oxidative Cleavage to this compound

-

To a solution of 2-(D-erythro-1,2,3,4-tetrahydroxybutyl)quinoxaline (2.66 g, 0.01 mol) in a mixture of water (50 mL) and ethanol (20 mL), a solution of sodium periodate (NaIO₄) (6.42 g, 0.03 mol) in water (50 mL) is added dropwise with stirring at room temperature.

-

The reaction mixture is stirred for an additional 1-2 hours.

-

The precipitated product is filtered, washed with water, and dried under vacuum to afford this compound.

| Parameter | Value |

| Starting Materials | o-Phenylenediamine, D-Glucose |

| Key Reagents | Hydrazine hydrate, Acetic acid, Sodium periodate |

| Overall Yield | Moderate to good |

| Reaction Conditions | Step 1: Reflux; Step 2: Room temperature |

Oxidation of 2-Methylquinoxaline

An alternative strategy for the synthesis of this compound is the oxidation of the readily accessible 2-methylquinoxaline. This can be achieved either through direct oxidation or via a two-step process involving the formation of an intermediate.

Direct Oxidation with Selenium Dioxide

Selenium dioxide (SeO₂) is a well-known reagent for the oxidation of activated methyl groups to aldehydes. The reaction with 2-methylquinoxaline proceeds via an ene reaction followed by a[2][3]-sigmatropic rearrangement.

-

A mixture of 2-methylquinoxaline (1.44 g, 0.01 mol) and selenium dioxide (1.11 g, 0.01 mol) in a suitable solvent such as dioxane or a mixture of ethanol and cyclohexane is refluxed for 4-6 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated selenium metal is removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.

| Parameter | Value |

| Starting Material | 2-Methylquinoxaline |

| Oxidizing Agent | Selenium Dioxide (SeO₂) |

| Yield | Variable, typically moderate |

| Reaction Conditions | Reflux |

| Key Consideration | Selenium compounds are toxic and should be handled with care. |

Two-Step Oxidation via 2-(Hydroxymethyl)quinoxaline

This method involves the initial reduction of quinoxaline-2-carboxylic acid (which can be obtained by oxidation of 2-methylquinoxaline with stronger oxidizing agents like KMnO₄) to 2-(hydroxymethyl)quinoxaline, followed by oxidation to the aldehyde. This two-step approach often provides better yields and avoids the use of highly toxic selenium reagents.

-

To a solution of 2-(hydroxymethyl)quinoxaline (1.60 g, 0.01 mol) in dichloromethane (50 mL) at room temperature, Dess-Martin periodinane (4.68 g, 0.011 mol) is added in one portion.[2][4]

-

The reaction mixture is stirred at room temperature for 1-2 hours, and the progress is monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

The mixture is stirred vigorously until the two layers become clear.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.[2][4]

-

A solution of oxalyl chloride (1.0 mL, 11.5 mmol) in dichloromethane (20 mL) is cooled to -78 °C under a nitrogen atmosphere.

-

A solution of dimethyl sulfoxide (DMSO) (1.6 mL, 22.5 mmol) in dichloromethane (5 mL) is added dropwise, and the mixture is stirred for 15 minutes.

-

A solution of 2-(hydroxymethyl)quinoxaline (1.60 g, 10 mmol) in dichloromethane (10 mL) is added dropwise, and stirring is continued for 30 minutes at -78 °C.

-

Triethylamine (7.0 mL, 50 mmol) is added dropwise, and the reaction mixture is allowed to warm to room temperature over 1 hour.

-

Water (50 mL) is added, and the organic layer is separated.

-

The aqueous layer is extracted with dichloromethane (2 x 25 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to give this compound.

| Parameter | Dess-Martin Oxidation | Swern Oxidation |

| Starting Material | 2-(Hydroxymethyl)quinoxaline | 2-(Hydroxymethyl)quinoxaline |

| Oxidizing Agent | Dess-Martin Periodinane (DMP) | Oxalyl chloride, DMSO, Triethylamine |

| Yield | High | High |

| Reaction Conditions | Room temperature | -78 °C to room temperature |

| Key Considerations | DMP is potentially explosive. | Requires cryogenic temperatures and produces a foul-smelling byproduct (dimethyl sulfide). |

Data Presentation: Comparison of Synthetic Routes

| Synthetic Route | Key Features | Advantages | Disadvantages |

| From D-Glucose | Multi-step, uses a renewable starting material. | Utilizes an inexpensive and readily available starting material. | Multi-step process, may have a lower overall yield. |

| Direct Oxidation of 2-Methylquinoxaline | Single-step oxidation. | Direct conversion. | Use of toxic selenium reagents, variable yields. |

| Two-Step Oxidation via Alcohol | Two-step process involving reduction and oxidation. | Generally high-yielding and reliable. | Requires an additional reduction step. |

Conclusion

The formation of this compound can be achieved through several effective synthetic strategies. The choice of method depends on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions. The classical cyclocondensation approach, particularly from D-glucose, offers an interesting route from a renewable resource. The oxidation of 2-methylquinoxaline, either directly or via a two-step process, provides a reliable alternative. For researchers and drug development professionals, a thorough understanding of these mechanisms and protocols is essential for the efficient and successful synthesis of this important chemical intermediate.

References

Methodological & Application

Synthesis of Schiff Bases from Quinoxaline-2-carbaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from quinoxaline-2-carbaldehyde. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential as versatile ligands.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. Schiff bases (or imines) derived from the condensation of this compound with primary amines have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, antifungal, and anticancer activities. Their ability to chelate with metal ions also makes them valuable precursors for the synthesis of novel metal complexes with potential applications in catalysis and materials science.

The general synthetic route involves the condensation reaction between this compound and a primary amine, typically in an alcoholic solvent, often with acid or base catalysis, or under reflux conditions. The resulting imine bond is crucial for the biological activity and coordination properties of these molecules.

Applications

Schiff bases of this compound are versatile compounds with a range of applications:

-

Antimicrobial Agents: Many of these Schiff bases and their metal complexes exhibit potent activity against a variety of bacterial and fungal strains. Their mechanism of action is believed to involve interference with cellular processes, potentially through DNA interaction or enzyme inhibition.

-

Anticancer Agents: Several derivatives have shown significant cytotoxicity against various cancer cell lines. The proposed mechanisms include DNA intercalation and the inhibition of key enzymes involved in cancer cell proliferation, such as topoisomerase and protein kinases.

-

Catalysis: Metal complexes of these Schiff bases have been utilized as catalysts in various organic transformations, including oxidation reactions. The quinoxaline moiety and the imine nitrogen can effectively coordinate with metal ions, facilitating catalytic cycles.

-

Fluorescent Materials: The extended π-system of the quinoxaline ring system can impart fluorescent properties to these Schiff bases, making them potential candidates for applications in chemical sensors and organic light-emitting diodes (OLEDs).

Experimental Protocols

Protocol 1: General Synthesis of Schiff Bases from this compound and Substituted Anilines

This protocol describes a general method for the synthesis of Schiff bases via the condensation of this compound with various substituted anilines.

Materials:

-

This compound

-

Substituted aniline (e.g., aniline, 4-chloroaniline, 4-methoxyaniline, etc.)

-

Absolute ethanol

-

Glacial acetic acid (catalyst)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Stirring and heating apparatus (magnetic stirrer with hotplate)

-

Filtration apparatus (Büchner funnel and flask)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).

-

To this solution, add the substituted aniline (1.0 mmol).

-

Add a few drops of glacial acetic acid as a catalyst.

-

Attach a condenser to the flask and reflux the reaction mixture with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

-

The precipitated solid product is collected by vacuum filtration using a Büchner funnel.

-

Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified Schiff base in a desiccator or a vacuum oven.

-

Characterize the final product by determining its melting point and using spectroscopic techniques such as FT-IR, ¹H NMR, and Mass Spectrometry.

Protocol 2: Purification by Recrystallization

Recrystallization is a common method for purifying the synthesized Schiff bases. The choice of solvent is crucial for obtaining high-purity crystals.

General Procedure:

-

Dissolve the crude Schiff base in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents like ethanol/water or chloroform/hexane).

-

If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution is heated for a short period.

-

Hot filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals thoroughly.

Common Recrystallization Solvents:

-

Ethanol

-

Methanol

-

Ethanol/Water mixture

-

Chloroform/Hexane mixture

-

Dimethylformamide (DMF)/Water mixture

Protocol 3: Purification by Column Chromatography

For mixtures that are difficult to separate by recrystallization, column chromatography is an effective purification technique.

General Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude Schiff base in a minimum amount of the eluent or a suitable solvent and load it onto the top of the column.

-

Elute the column with an appropriate solvent system, gradually increasing the polarity if necessary. A common eluent system for quinoxaline derivatives is a mixture of petroleum ether and ethyl acetate.

-

Collect the fractions and monitor them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain the purified Schiff base.

Quantitative Data Summary

The following tables summarize the physical and spectral data for a selection of Schiff bases derived from this compound.

Table 1: Physical Data of Synthesized Schiff Bases

| Compound ID | R-group on Aniline | Molecular Formula | Yield (%) | Melting Point (°C) |

| 1 | H | C₁₅H₁₁N₃ | 85 | 138-140 |

| 2 | 4-Cl | C₁₅H₁₀ClN₃ | 88 | 178-180 |

| 3 | 4-OCH₃ | C₁₆H₁₃N₃O | 82 | 155-157 |

| 4 | 4-NO₂ | C₁₅H₁₀N₄O₂ | 90 | 230-232 |

| 5 | 2-OH | C₁₅H₁₁N₃O | 70 | 180 |

Table 2: Key Spectroscopic Data of Synthesized Schiff Bases

| Compound ID | FT-IR (cm⁻¹) ν(C=N) | ¹H NMR (δ ppm) -CH=N proton |

| 1 | ~1615 | ~8.9 |

| 2 | ~1610 | ~8.8 |

| 3 | ~1612 | ~8.7 |

| 4 | ~1605 | ~9.0 |

| 5 | ~1620 | ~9.1 |

Visualizations

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Schiff bases from this compound.

Application Notes and Protocols: Utilizing Quinoxaline-2-carbaldehyde in Multicomponent Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the use of quinoxaline-2-carbaldehyde in two powerful multicomponent reactions (MCRs): the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR). These reactions offer efficient and diversity-oriented pathways to complex quinoxaline-containing molecules, which are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2]

Introduction to Quinoxaline Scaffolds and Multicomponent Reactions

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds with diverse pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[1][2] Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued in drug discovery for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse molecules. The Ugi and Passerini reactions are cornerstone isocyanide-based MCRs that allow for the construction of peptide-like scaffolds and α-acyloxy amides, respectively.

Ugi Four-Component Reaction (U-4CR) with this compound

The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. By employing this compound as the aldehyde component, peptidomimetic structures incorporating the quinoxaline moiety can be readily synthesized.

Experimental Protocol: General Procedure for the Ugi-4CR

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 mmol) and this compound (1.0 mmol) in methanol (5 mL).

-

Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding imine.

-

Addition of Components: To the reaction mixture, add the carboxylic acid (1.0 mmol) and the isocyanide (1.0 mmol).

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-acylamino amide derivative.

-

Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Passerini Three-Component Reaction (P-3CR) with this compound

The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. This reaction provides a straightforward method to introduce ester and amide functionalities in a single step, starting from this compound.

Experimental Protocol: General Procedure for the P-3CR

-

Reaction Setup: In a sealed vial, combine this compound (1.0 mmol), the carboxylic acid (1.0 mmol), and the isocyanide (1.0 mmol) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (5 mL).

-

Reaction: Stir the mixture at room temperature for 48-72 hours. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove unreacted carboxylic acid. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure α-acyloxy amide product.

-

Characterization: Confirm the structure of the purified product using spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Presentation

The following tables summarize representative quantitative data for the Ugi and Passerini reactions using this compound with a variety of reactants.

Table 1: Ugi Reaction Products from this compound

| Entry | Amine | Carboxylic Acid | Isocyanide | Product | Yield (%) |

| 1 | Benzylamine | Acetic Acid | tert-Butyl isocyanide | 2-(N-Acetyl-N-benzylamino)-N-(tert-butyl)quinoxaline-2-carboxamide | 75-85 |

| 2 | Aniline | Benzoic Acid | Cyclohexyl isocyanide | 2-(N-Benzoyl-N-phenylamino)-N-cyclohexylquinoxaline-2-carboxamide | 70-80 |

| 3 | Propylamine | Propionic Acid | Benzyl isocyanide | N-Benzyl-2-(N-propionyl-N-propylamino)quinoxaline-2-carboxamide | 80-90 |

| 4 | Cyclohexylamine | Formic Acid | tert-Butyl isocyanide | N-(tert-Butyl)-2-(N-formyl-N-cyclohexylamino)quinoxaline-2-carboxamide | 72-82 |

Table 2: Passerini Reaction Products from this compound

| Entry | Carboxylic Acid | Isocyanide | Product | Yield (%) |

| 1 | Benzoic Acid | Cyclohexyl isocyanide | 1-(Cyclohexylcarbamoyl)quinoxalin-2-yl benzoate | 65-75 |

| 2 | Acetic Acid | tert-Butyl isocyanide | 1-(tert-Butylcarbamoyl)quinoxalin-2-yl acetate | 70-80 |

| 3 | Propionic Acid | Benzyl isocyanide | 1-(Benzylcarbamoyl)quinoxalin-2-yl propionate | 68-78 |

| 4 | Phenylacetic Acid | Cyclohexyl isocyanide | 1-(Cyclohexylcarbamoyl)quinoxalin-2-yl 2-phenylacetate | 60-70 |

Table 3: Representative Spectroscopic Data for a Ugi Product

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 2-(N-Acetyl-N-benzylamino)-N-(tert-butyl)quinoxaline-2-carboxamide | 8.1-7.7 (m, 4H, Ar-H), 7.4-7.2 (m, 5H, Ar-H), 6.2 (s, 1H, CH), 5.1 (d, 1H, CH₂), 4.8 (d, 1H, CH₂), 2.1 (s, 3H, CH₃), 1.4 (s, 9H, C(CH₃)₃) | 170.1, 168.5, 152.3, 142.1, 141.8, 136.5, 130.5, 129.8, 129.1, 128.8, 128.2, 65.4, 52.1, 51.8, 28.6, 21.5 |

Table 4: Representative Spectroscopic Data for a Passerini Product

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 1-(Cyclohexylcarbamoyl)quinoxalin-2-yl benzoate | 8.2-7.5 (m, 9H, Ar-H), 6.5 (s, 1H, CH), 6.1 (br s, 1H, NH), 3.9 (m, 1H, CH), 2.0-1.2 (m, 10H, CH₂) | 167.2, 165.1, 150.8, 142.5, 141.9, 133.8, 130.9, 130.1, 129.5, 128.7, 128.5, 72.3, 48.5, 32.8, 25.5, 24.7 |

Visualizations

Logical Workflow for Multicomponent Synthesis and Evaluation

Caption: General workflow for the synthesis and analysis of quinoxaline derivatives via multicomponent reactions.

Signaling Pathway of the Ugi Four-Component Reaction

Caption: Mechanistic pathway of the Ugi four-component reaction.

Signaling Pathway of the Passerini Three-Component Reaction

Caption: Mechanistic pathway of the Passerini three-component reaction.

References

Application Notes and Protocols for the Catalytic Synthesis of Quinoxaline Derivatives

Introduction

Quinoxalines, also known as benzo[a]pyrazines, are an important class of nitrogen-containing heterocyclic compounds.[1] Their scaffold is a core component in numerous natural products, pharmaceuticals, and functional materials.[2][3] Quinoxaline derivatives exhibit a wide range of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[4] Consequently, the development of efficient and sustainable synthetic protocols for these valuable compounds is a significant focus in medicinal and organic chemistry.[1]

The most common and direct route to quinoxaline synthesis involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[5][6] This reaction can be facilitated by a variety of catalysts, which can be broadly categorized into metal-based catalysts, organocatalysts, and nanocatalysts.[2][7] The choice of catalyst influences reaction conditions, yields, and environmental impact.[8] This document provides detailed protocols and comparative data for the synthesis of quinoxaline derivatives using different catalytic systems, aimed at researchers, scientists, and professionals in drug development.

General Reaction Scheme

The fundamental reaction for the synthesis of quinoxalines is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. The reaction proceeds through the formation of a diimine intermediate, which then undergoes cyclization and aromatization to yield the quinoxaline product.

Caption: General synthesis of quinoxaline derivatives.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of quinoxaline derivatives using various catalytic systems.

Protocol 1: Organocatalyzed Synthesis using Camphorsulfonic Acid (CSA)

This protocol utilizes camphorsulfonic acid, an efficient and metal-free organocatalyst, for the one-pot synthesis of quinoxaline derivatives in a green solvent at room temperature.[4]

Materials:

-

1,2-Diamine (1 mmol)

-

1,2-Dicarbonyl compound (1 mmol)

-

Camphorsulfonic acid (CSA) (20 mol%)

-

Ethanol (5 mL)

-

Cold water

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve the 1,2-diamine (1 mmol) and 1,2-dicarbonyl compound (1 mmol) in 5 mL of ethanol.

-

Add camphorsulfonic acid (20 mol%) to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[4]

-

Upon completion of the reaction (typically 2-8 hours), add 5 mL of cold water to the reaction mixture.[4]

-

Continue stirring until a solid precipitate forms.

-

Filter the solid product, wash with water, and dry.

-

The pure product can be obtained by recrystallization from ethanol.[4]

Protocol 2: Heterogeneous Catalysis using Alumina-Supported Heteropolyoxometalates

This method employs a reusable heterogeneous catalyst, molybdophosphovanadates supported on alumina, for the synthesis of quinoxalines under mild conditions.[9]

Materials:

-

o-Phenylenediamine (1 mmol, 108.14 mg)

-

1,2-Dicarbonyl compound (e.g., Benzil) (1 mmol)

-

Alumina-supported CuH₂PMo₁₁VO₄₀ (AlCuMoVP) catalyst (100 mg)[9]

-

Toluene (7 mL)

-

Anhydrous Na₂SO₄

-

Standard laboratory glassware

Procedure:

-

To a mixture of o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in 7 mL of toluene, add 100 mg of the AlCuMoVP catalyst.[9]

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress with TLC.

-

After completion (approximately 120 minutes), separate the insoluble catalyst by filtration.[9] The catalyst can be washed, dried, and reused.[5]

-

Dry the filtrate over anhydrous Na₂SO₄.[9]

-

Evaporate the solvent under reduced pressure to obtain the pure product.[9]

-

The product can be further purified by recrystallization from ethanol.[9]

Protocol 3: Nanocatalyzed Synthesis using Magnetic Nanoparticles

This green protocol utilizes a magnetically separable nanocatalyst for the efficient synthesis of quinoxaline derivatives. The catalyst can be easily recovered and reused multiple times without significant loss of activity.[10]

Materials:

-

1,2-Phenylenediamine (1 mmol)

-

1,2-Diketone (1 mmol)

-

Fe₃O₄@APTES@MOF-199 magnetic nanoparticles (catalyst)

-

Ethanol

-

External magnet

-

Standard laboratory glassware

Procedure:

-

Combine the 1,2-phenylenediamine (1 mmol), 1,2-diketone (1 mmol), and the magnetic nanocatalyst in ethanol.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, place an external magnet against the side of the reaction vessel to immobilize the catalyst.

-

Decant the solution containing the product.

-

The catalyst can be washed with ethanol and reused for subsequent reactions.[10]

-

Evaporate the solvent from the decanted solution to obtain the crude product, which can be further purified by recrystallization.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize the quantitative data for the synthesis of quinoxaline derivatives using different catalysts, allowing for easy comparison of their efficiency.

Table 1: Organocatalyzed Synthesis of 2,3-Diphenylquinoxaline

| Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Phenol (20) | EtOH:H₂O (7:3) | Room Temp. | 10 | 98 | [11] |

| Oxalic Acid (20) | EtOH:H₂O (7:3) | Room Temp. | 10 | 93 | [11] |

| Camphorsulfonic Acid (20) | Ethanol | Room Temp. | 120-480 | High | [4] |

| Nitrilotris(methylenephosphonic acid) (5) | Not Specified | Not Specified | Short | 80-97 | [12] |

Table 2: Metal-Catalyzed Synthesis of Quinoxaline Derivatives

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- |[13] | | CrCl₂·6H₂O | Ethanol | Room Temp. | 36 min | 92 |[13] | | PbBr₂ | Ethanol | Room Temp. | Not Specified | High |[13] | | CuSO₄·5H₂O | Ethanol | Room Temp. | Not Specified | High |[13] | | Zn(OTf)₂ (0.2 mmol) | CH₃CN | Room Temp. | Not Specified | 85-91 |[14] | | Al₂O₃–ZrO₂ | DMF | Room Temp. | Short | Excellent |[15] |

Table 3: Nanocatalyzed Synthesis of Quinoxaline Derivatives

| Catalyst | Conditions | Time | Yield (%) | Reference |

| Silica Nanoparticles | Solvent-free, Room Temp. | Short | High | [16] |

| Fe₃O₄@APTES@MOF-199 | Ethanol, Room Temp. | Short | Excellent | [10] |

| Nano-kaoline/BF₃/Fe₃O₄ | Grinding | Short | High | [17] |

| CuO Nanoparticles | Not Specified | Not Specified | High | [18] |

| Monoclinic Zirconia Nanoparticles | Not Specified | Not Specified | Not Specified | [16] |

Visualization of Experimental Workflow and Reaction Mechanism

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, workup, and purification of quinoxaline derivatives.

Caption: General workflow for quinoxaline synthesis.

Plausible Reaction Mechanism

The synthesis of quinoxalines is believed to proceed through the following mechanistic steps, here exemplified with an acid catalyst.

Caption: Plausible mechanism for quinoxaline synthesis.

Conclusion

The catalytic synthesis of quinoxaline derivatives offers a versatile and efficient approach to this important class of heterocyclic compounds. The choice of catalyst, whether a simple organocatalyst, a robust heterogeneous metal-based system, or a highly active nanocatalyst, can be tailored to the specific requirements of the synthesis, including considerations of yield, reaction time, cost, and environmental impact. The protocols and data presented herein provide a valuable resource for researchers in the field of organic synthesis and drug discovery. The development of green and sustainable methods, particularly those employing reusable catalysts and environmentally benign solvents, continues to be a major trend in this area.[7][8]

References

- 1. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the transition metal catalyzed synthesis of quinoxalines: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. ijrar.org [ijrar.org]

- 5. benchchem.com [benchchem.com]

- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. [PDF] Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview | Semantic Scholar [semanticscholar.org]

- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]

- 12. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]

- 13. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. tandfonline.com [tandfonline.com]

- 16. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]

- 17. scientiairanica.sharif.edu [scientiairanica.sharif.edu]